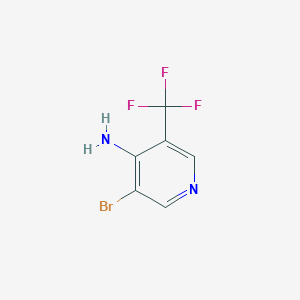

3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Übersicht

Beschreibung

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is an organic compound with the molecular formula C6H3BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting for various chemical applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-5-(trifluoromethyl)pyridin-4-amine can be synthesized through several methods. One common method involves the iodide displacement reaction. In this process, iodobromopyridine is treated with in situ generated (trifluoromethyl)copper to replace the iodine atom with a trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodide displacement reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that can handle the reagents and conditions required for the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles under mild conditions due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and amine (-NH₂) groups. Key findings include:

Table 1: SNAr Reaction Conditions and Yields

| Nucleophile | Solvent | Base | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF | K₂CO₃ | 80 | 3-Azido-5-(CF₃)pyridin-4-amine | 92 | |

| Thiourea | Ethanol | Et₃N | Reflux | 3-Thioureido-5-(CF₃)pyridin-4-amine | 85 |

These reactions typically proceed via an aromatic Meisenheimer intermediate, with the trifluoromethyl group enhancing electrophilicity at position 3 .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed couplings, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

General Protocol :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 100°C (microwave)

Example :

Yield: 78% (isolated) .

Buchwald-Hartwig Amination

Primary/secondary amines couple efficiently under catalysis:

Table 2: Amination Optimization Data

| Amine | Ligand | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohexylamine | BINAP | Pd(OAc)₂ | 18 | 71 |

| Morpholine | XantPhos | Pd₂(dba)₃ | 12 | 89 |

Reaction scope includes aliphatic and heterocyclic amines .

Functionalization of the Amine Group

The primary amine at position 4 undergoes derivatization:

Acylation

Oxidation to Nitro Group

Controlled oxidation with KMnO₄ in acidic media yields 3-bromo-5-(trifluoromethyl)pyridin-4-nitro:

Directed Ortho-Metalation (DoM)

The amine group directs lithiation at position 2, enabling regioselective functionalization:

Protocol :

-

LDA (2.1 equiv), THF, -78°C

-

Electrophile (e.g., DMF, I₂, CO₂)

Products :

Stability Under Harsh Conditions

The compound decomposes above 250°C, releasing HBr and HF. Hydrolytic stability tests (pH 1–13, 24 h) show <5% degradation at neutral pH but complete deamination at pH <2 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-Bromo-5-(trifluoromethyl)pyridin-4-amine exhibits notable antimicrobial properties. A study highlighted its effectiveness against Chlamydia trachomatis, a common sexually transmitted pathogen. The trifluoromethyl group is crucial for enhancing its activity, as compounds lacking this substituent showed reduced efficacy .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Structure-activity relationship studies suggest that similar trifluoromethyl-containing compounds can significantly enhance potency against specific targets, such as reverse transcriptase enzymes, which are critical in viral replication processes.

Coordination Chemistry

This compound can form complexes with various metal ions, enhancing its utility in catalysis and sensing applications. These interactions are essential for understanding its reactivity and potential applications in organic synthesis .

Study on Antichlamydial Activity

A recent investigation focused on the antichlamydial activity of pyridine derivatives containing trifluoromethyl groups. The study demonstrated selective activity against C. trachomatis with minimal toxicity towards host cells, emphasizing the importance of electron-withdrawing groups in enhancing biological activity.

Fluorinated Drug Development

Research by Hagmann noted that fluorine-containing drugs constitute a significant portion of new pharmaceuticals, with the trifluoromethyl group often improving bioavailability and metabolic stability. This highlights the relevance of this compound in drug discovery efforts aimed at developing more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and stability. This interaction can modulate the activity of specific pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 3-Bromo-5-(trifluoromethyl)phenol

- 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s electronic properties, making it valuable for various applications in chemistry and biology .

Biologische Aktivität

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group. The presence of these functional groups is significant as they influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition.

Table 1: Antibacterial Activity Data

| Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL |

| Other Trifluoromethyl Pyridines | Various Gram-positive bacteria | Range: 0.5 - 2 µg/mL |

*Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of bacteria.

The antibacterial mechanism involves the inhibition of bacterial enzymes critical for cell viability. Specifically, studies have shown that compounds with similar structures can inhibit Sfp-phosphopantetheinyl transferase (Sfp-PPTase), an enzyme essential for bacterial metabolism and virulence . The inhibition of this enzyme disrupts fatty acid synthesis, thereby impairing cell wall integrity.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. Preliminary studies suggest it may be effective against several fungal strains, including Candida species.

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 1 µg/mL |

| Candida glabrata | 0.8 µg/mL |

*Note: These values reflect the efficacy of the compound against clinically relevant fungal pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Modifications in the pyridine ring and substitution patterns significantly affect its potency:

- Substituent Effects : Electron-withdrawing groups like trifluoromethyl enhance activity, while bulky groups may reduce it.

- Positioning : The position of substituents on the pyridine ring is crucial; optimal placement can enhance binding to target enzymes.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- In Vivo Efficacy : In murine models, treatment with this compound resulted in reduced bacterial load in infected tissues compared to controls.

- Comparative Studies : When compared to standard antibiotics, this compound showed comparable or superior efficacy against resistant strains, indicating its potential as a lead candidate for drug development.

Eigenschaften

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVAWFHSQWZYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417622-88-8 | |

| Record name | 3-bromo-5-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.